Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride
Description
Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride: is a chemical compound with the molecular formula C14H14ClNO2. It is known for its unique structure, which includes a dibenzofuran moiety linked to an ethanamine group.
Properties
IUPAC Name |
2-dibenzofuran-2-yloxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14;/h1-6,9H,7-8,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGIHXVLKLHIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride typically involves the reaction of dibenzofuran with an appropriate ethanamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethanamine, 2-(2-dibenzofuranyloxy)-, sulfate
- Ethanamine, 2-(2-dibenzofuranyloxy)-, phosphate
- Ethanamine, 2-(2-dibenzofuranyloxy)-, acetate
Comparison: Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride is unique due to its specific counterion (hydrochloride), which can influence its solubility, stability, and reactivity compared to its sulfate, phosphate, and acetate counterparts. These differences can affect its suitability for various applications and its behavior in different chemical environments .
Biological Activity
Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- CAS Number : 1158794-31-0
- Molecular Formula : C14H15ClNO2
- Molecular Weight : 265.73 g/mol
The compound features a dibenzofuran moiety which is known to influence its biological interactions.
Biological Activity Overview
Ethanamine derivatives have been studied for various biological activities, including:
- Antidepressant Effects : Research indicates that compounds similar to Ethanamine can exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems such as serotonin and norepinephrine is often implicated in these effects.
- Neuroprotective Properties : Studies suggest that dibenzofuran derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Data Table: Biological Activity Summary
Case Studies
-
Antidepressant Study :
A study conducted on rats demonstrated that administration of Ethanamine derivatives resulted in a significant increase in serotonin levels compared to control groups. Behavioral tests indicated reduced depressive-like symptoms. -
Neuroprotection :
In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that Ethanamine derivatives could significantly reduce cell death. This suggests potential therapeutic applications for conditions such as Alzheimer’s disease. -
Cancer Research :
A recent investigation into the anticancer properties of dibenzofuran derivatives revealed that Ethanamine induced apoptosis in human cancer cell lines. The study highlighted the compound's ability to disrupt mitochondrial function leading to increased cancer cell death.
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, particularly those involved in mood regulation.
- Oxidative Stress Reduction : Its antioxidant properties could mitigate oxidative stress, thereby protecting neuronal cells from damage.
- Cell Cycle Modulation : The ability to influence cell cycle progression may be key to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
